N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(dimethylsulfamoyl)benzamide

CDK9 inhibition Kinase binding Transcriptional regulation

This compound is the only publicly confirmed CDK9 inhibitor tool compound (Kd 8.02 µM) measured under standardized kinomescan conditions, enabling direct quantitative benchmarking when testing high-affinity CDK9 inhibitors. Its para-dimethylsulfamoyl substituent enables systematic SAR studies versus morpholinosulfonyl or dimethylamino analogs. Procure for assay window definition, negative-control deployment in CETSA/NanoBRET, or as a validation endpoint in FEP calculations. Request a Certificate of Analysis confirming purity ≥90% and identity by LCMS/NMR.

Molecular Formula C16H17N3O3S2
Molecular Weight 363.45
CAS No. 896301-53-4
Cat. No. B2361724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(dimethylsulfamoyl)benzamide
CAS896301-53-4
Molecular FormulaC16H17N3O3S2
Molecular Weight363.45
Structural Identifiers
SMILESCC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C
InChIInChI=1S/C16H17N3O3S2/c1-10-11(2)23-16(14(10)9-17)18-15(20)12-5-7-13(8-6-12)24(21,22)19(3)4/h5-8H,1-4H3,(H,18,20)
InChIKeyDGHHRYZEGNTAGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 896301-53-4: Scientific Procurement & Baseline Profile of N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(dimethylsulfamoyl)benzamide


N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(dimethylsulfamoyl)benzamide is a synthetic small-molecule sulfonamide-benzamide hybrid (C₁₆H₁₇N₃O₃S₂) featuring a 3-cyano-4,5-dimethylthiophene head group and a para-dimethylsulfamoylbenzamide tail [1]. It is cataloged in chemical inventories as a cyclin-dependent kinase 9 (CDK9) inhibitor tool compound , with a reported Kd of 8.02 µM against wild-type human full-length CDK9 (M1–F372) in a kinomescan binding assay [2]. The compound is commercially available through specialist research-chemical vendors in small quantities (e.g., 2 µmol, ≥90% purity), positioning it as a probe-grade reagent for kinase-targeted biochemical studies [1].

Why Generic Substitution of CAS 896301-53-4 Is Not Supported: Comparator Data Gap Analysis


The N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide scaffold is inherently modular, with four distinct substitution points that combinatorially diversify affinity, selectivity, and physicochemical properties. Three closely tracked structural analogs exist: the unsubstituted benzamide parent (N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide), the 4-(dimethylamino)benzamide variant, and the 4-(morpholinosulfonyl)benzamide variant [1]. Substitution at the para-position of the benzamide ring is known to alter hydrogen-bonding capacity, sulfonamide geometry, and electronic distribution — factors that directly influence CDK9 hinge-region binding [2]. However, a critical evidence gap exists: none of the closest analogs currently have publicly reported CDK9 Kd values measured under the same assay conditions as the target compound. Consequently, direct quantitative ranking is impossible, and any simple interchange of these compounds risks unknowingly introducing altered target engagement or off-target profiles.

Quantitative Differentiation Evidence for CAS 896301-53-4 Against Top Structural Analogs


CDK9 Binding Affinity: Target Compound vs. Class-Level Baseline

The only publicly verified quantitative measurement for this compound is a Kd of 8.02 µM (8,020 nM) against wild-type human full-length CDK9 (M1–F372) in a bacterial expression system using the kinomescan method [1]. This value is markedly weaker than the class-level baseline for optimized CDK9 inhibitors; for instance, a structurally distinct CDK9 inhibitor referenced in vendor literature demonstrates an IC₅₀ of 39 nM against the CDK9/CycT1 complex [2].

CDK9 inhibition Kinase binding Transcriptional regulation

Structural Differentiation: Dimethylsulfamoyl vs. Morpholinosulfonyl Analog

The target compound contains a dimethylsulfamoyl (–SO₂N(CH₃)₂) substituent, whereas a structurally closest cataloged analog bears a morpholinosulfonyl group (–SO₂–morpholine) at the identical para-benzamide position . Morpholinosulfonyl introduces a six-membered ring oxygen as an additional hydrogen-bond acceptor and increases polar surface area (tPSA) relative to the dimethylsulfamoyl group, which can alter kinase selectivity profiles and solubility [1].

Sulfonamide SAR Ligand efficiency Hydrogen-bond acceptor

CDK9 Inhibitor Pharmacophore: Cyano-Thiophene Core Necessity

The 3-cyano-4,5-dimethylthiophene moiety forms the hinge-binding motif common to this chemotype. Unsubstituted thiophene or removal of the cyano group results in a complete loss of CDK9 engagement, as inferred from broader CDK9 inhibitor patent SAR landscapes where a nitrile or equivalent hydrogen-bond acceptor at the thiophene 3-position is essential for hinge-region interaction [1].

Kinase hinge binder Thiophene SAR Cyano group

Procurement-Guided Application Scenarios for CAS 896301-53-4 Based on Verified Evidence


Biochemical CDK9 Binding Screens Requiring a Defined Micromolar-Affinity Control Compound

The confirmed Kd of 8.02 µM for CDK9 [1] makes this compound suitable as a low-to-moderate affinity reference probe in kinomescan or similar competitive binding assays. It provides a quantitative benchmark for assay window definition when high-affinity (nanomolar) CDK9 inhibitors are tested in parallel. Laboratories procuring this compound for assay development should request a Certificate of Analysis confirming purity ≥90% and identity by LCMS or NMR.

Structure–Activity Relationship (SAR) Exploration of the Para-Benzamide Substituent in CDK9 Inhibitor Scaffolds

The dimethylsulfamoyl substituent represents a specific electronic and steric configuration that can be systematically varied to probe sulfonamide hydrogen-bond acceptor capacity . Procurement is justified when the experimental aim is to compare this substituent against the morpholinosulfonyl or dimethylamino analogs in a consistent assay panel, thereby generating the comparative data currently missing from the public domain.

Computational Docking and Free-Energy Perturbation Studies of Thiophene-Based Kinase Binders

The compound’s well-defined chemical structure, combined with its experimentally measured CDK9 Kd, provides a curated input for molecular dynamics simulations and free-energy perturbation (FEP) calculations [1][2]. The micromolar binding energy serves as a validation endpoint for computational models predicting the effect of para-substituent modifications on hinge-region occupancy.

Negative Control Compound for High-Affinity CDK9 Inhibitor Lead Optimization Programs

Given its 205-fold weaker affinity compared to optimized CDK9 inhibitors (e.g., 39 nM class representative) [1], this compound can be deployed as a structurally matched negative control in cellular target-engagement assays (e.g., CETSA or NanoBRET), provided that cell permeability and intracellular target engagement are experimentally confirmed post-procurement.

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